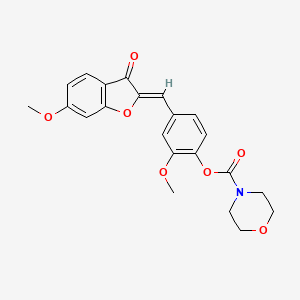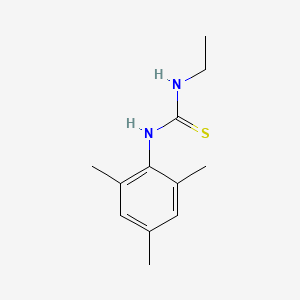
1-Ethyl-3-(2,4,6-trimethylphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-(2,4,6-trimethylphenyl)thiourea is a derivative of thiourea, which is a compound characterized by the presence of a sulfur atom double-bonded to a carbon atom that is also bonded to two nitrogen atoms. Thiourea derivatives are known for their versatile applications in various fields such as medicinal chemistry, coordination chemistry, and materials science due to their ability to act as ligands and form complexes with metal ions.
Synthesis Analysis
The synthesis of thiourea derivatives typically involves the reaction of an isothiocyanate with an amine. For example, the synthesis of 1-(3-aminophenyl)-3-(naphthalen-1-yl)thiourea was achieved by reacting 1-naphthyl isothiocyanate with 1,3-phenylenediamine, yielding an 82% product . Although the specific synthesis of this compound is not detailed in the provided papers, similar synthetic strategies could be employed, adjusting the starting materials to include the appropriate ethyl and trimethylphenyl groups.
Molecular Structure Analysis
Thiourea derivatives exhibit interesting structural characteristics due to their potential for hydrogen bonding and various configurations around the sulfur atom. For instance, 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea adopts a syn-anti-configuration around the sulfur atom . The molecular structure is often elucidated using techniques such as FT-IR, NMR, and mass spectrometry, which provide detailed information about the bonding and configuration of the atoms within the molecule .
Chemical Reactions Analysis
Thiourea derivatives can participate in a range of chemical reactions, primarily due to their reactivity with metal ions to form complexes. For example, 1-Ethyl-3-phenyl-thiourea forms complexes with copper and cobalt ions, demonstrating the ligand's ability to coordinate with metals through its nitrogen and sulfur atoms . These reactions are crucial for the application of thiourea derivatives in the synthesis of metal complexes with potential catalytic, pharmaceutical, or material properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiourea derivatives can be inferred from their molecular structure and the nature of their substituents. For instance, the compound 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea has a stabilization relative energy and exhibits specific electronic properties such as chemical potential and hardness . These properties are significant for understanding the reactivity and stability of the compound. Additionally, the thermal stability and degradation pathways of thiourea derivatives can be studied using techniques like TG-DTA, as demonstrated for the hexanuclear copper(I) cluster formed by 1-Ethyl-3-phenyl-thiourea .
Scientific Research Applications
1. Crystalline Structure and Intermolecular Interactions
1-Ethyl-3-(2,4,6-trimethylphenyl)thiourea, a conformationally congested species, has been studied for its crystalline structure and intermolecular interactions. Such research involves characterizing these compounds through various techniques like X-ray diffraction and theoretical calculations, providing insights into their stabilization effects in crystal packing. This is exemplified in a study by Saeed et al. (2015), which delved into the detailed analysis of intermolecular contacts in phenylthiourea species (Saeed et al., 2015).
2. Antimicrobial Potential
Research on this compound derivatives has explored their potential as antimicrobial agents. A study by Ahyak et al. (2016) synthesized new derivatives and evaluated their antimicrobial activity, although the study observed no significant inhibition of bacteria and fungi (Ahyak et al., 2016).
3. Synthesis and Structural Characterization
Research has also focused on the synthesis and structural characterization of this compound derivatives. A study by Perekhoda et al. (2017) investigated the regioselectivity of cyclization reactions of these compounds, providing insights into their chemical behavior (Perekhoda et al., 2017).
4. Green Synthesis and Environmental Applications
The environmentally friendly synthesis of thiourea derivatives, including this compound, has been an area of study. Kumavat et al. (2013) reported a green approach for the synthesis of thiourea derivatives, emphasizing its significance in environmental chemistry (Kumavat et al., 2013).
5. Biological and Pharmacological Activities
The biological and pharmacological activities of this compound derivatives have been explored in various studies. For example, a study by Shakoor and Asghar (2021) focused on synthesizing metal complexes with these compounds and evaluating their antibacterial and antifungal potential (Shakoor & Asghar, 2021).
Mechanism of Action
Target of Action
1-Ethyl-3-(2,4,6-trimethylphenyl)thiourea is a complex molecule that interacts with various targets. It’s known that thiourea derivatives have been the subject of extensive study in coordination chemistry , indicating that they may interact with metal ions in biological systems.
Mode of Action
The mode of action of this compound involves its interaction with its targets. The compound’s thiourea group can act as a ligand, binding to metal ions through its sulfur and nitrogen atoms . This interaction can lead to changes in the biochemical properties of the target, potentially altering its function .
Result of Action
Thiourea derivatives have been reported to exhibit a broad spectrum of pharmacological properties, including antitumor, antiviral, antimicrobial, and antiparasitic activities . These effects suggest that the compound could have diverse impacts at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of metal ions in the environment could potentially affect the compound’s ability to bind to its targets . Additionally, factors such as pH and temperature could influence the compound’s stability and activity .
Safety and Hazards
Thioureas, including 1-Ethyl-3-(2,4,6-trimethylphenyl)thiourea, are classified as flammable solids, skin irritants, eye irritants, and may cause respiratory irritation . They should be handled with care, using protective gloves, eye protection, and face protection . They should be stored in a well-ventilated place and kept tightly closed .
Future Directions
Thioureas have received remarkable attention from researchers due to their variable topological aspects, binding modes, and broad spectrum of promising pharmacological properties . They have emerged as attractive candidates in various fields such as ion sensors, corrosion inhibitors, molecular electronics, in metal extraction, and in pharmaceuticals . The medicinal chemistry of this organo-sulfur framework and the derived metal complexes has witnessed fantastic progress in the current era . Therefore, the future directions of research on thioureas, including 1-Ethyl-3-(2,4,6-trimethylphenyl)thiourea, are expected to continue in these areas.
properties
IUPAC Name |
1-ethyl-3-(2,4,6-trimethylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2S/c1-5-13-12(15)14-11-9(3)6-8(2)7-10(11)4/h6-7H,5H2,1-4H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASXURNQCZLTLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NC1=C(C=C(C=C1C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

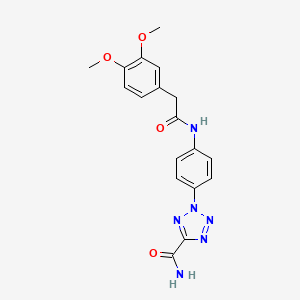
![N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3010310.png)
![8A-methylhexahydro-3H-oxazolo[3,4-a]pyrazin-3-one](/img/structure/B3010311.png)
![2-((2-methoxyethyl)amino)-6-methyl-3-(2-nitrophenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B3010312.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B3010313.png)
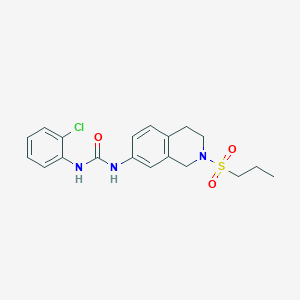
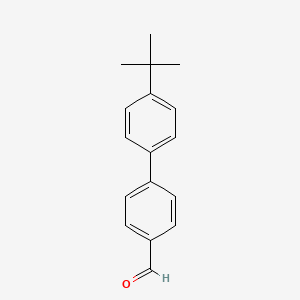
![4-[(2-Methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-thieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B3010321.png)
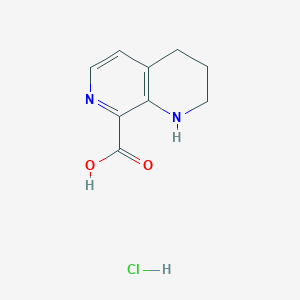

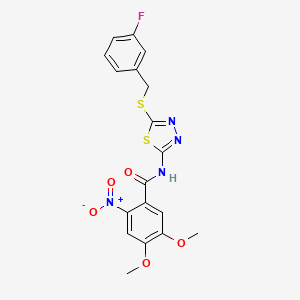
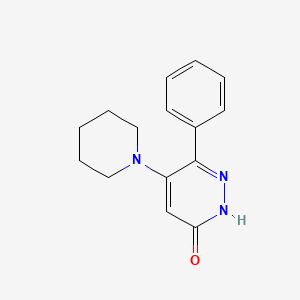
![2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3010326.png)
